4-(2,3-Dichlorophenyl)piperidin-4-ol
Description
Properties
Molecular Formula |
C11H13Cl2NO |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)piperidin-4-ol |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-3-1-2-8(10(9)13)11(15)4-6-14-7-5-11/h1-3,14-15H,4-7H2 |
InChI Key |
FCUWEVDONQJGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=C(C(=CC=C2)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Piperidine Derivatives
4-(4-Chlorophenyl)piperidin-4-ol
- Structure : Differs by a single chlorine substitution (4-chloro vs. 2,3-dichloro on the phenyl ring).
- Activity : Similar piperidine derivatives are intermediates in antipsychotic drug synthesis but show lower receptor selectivity due to fewer halogen interactions .
3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride
- Structure : Pyrrolidine ring (5-membered) instead of piperidine (6-membered).
- Properties : Smaller ring size alters conformational flexibility, impacting binding to receptors like dopamine D3.
- Activity : Lower similarity score (0.80 vs. 0.98 for piperidine analogs), suggesting reduced efficacy in CNS targets .
4-(4-Chloro-3-fluorophenyl)-1-isopropylpiperidin-4-ol
Piperidine-4-one Derivatives
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds I–V)
- Structure : Piperidine-4-one core (ketone instead of alcohol) with chloro and methyl substituents.
- Activity : Demonstrated anti-proliferative effects in hematological cancers (e.g., myeloma, leukemia) via apoptosis induction (p53 and Bax upregulation). Molecular docking confirmed binding to kinases (6FS1, 6TJU) .
- ADMET : Favorable drug-likeness but higher toxicity risk due to electrophilic ketone group .
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol
- Structure : Methoxy substituents instead of chlorines; methyl group on piperidine nitrogen.
- Properties : Methoxy groups reduce lipophilicity (LogP = 1.55 vs. ~3 for dichloro analog), decreasing membrane permeability but improving solubility.
- Synthesis : Prepared via oxirane ring-opening reactions, highlighting divergent synthetic routes compared to halogenated analogs .
Piperazine-Based Analogs
Aripiprazole (7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydrocarbostyril)
- Structure: Incorporates 4-(2,3-dichlorophenyl)piperazine linked to a quinolinone moiety.
- Activity : High D3 receptor selectivity (Ki = 1.12 nM for (R)-enantiomer) due to synergistic effects of dichlorophenyl and piperazine groups. Partial agonism efficacy varies with stereochemistry ((R)-Emax = 14.9%; (S)-Emax = 57.3%) .
- Pharmacokinetics : High protein binding limits hemodialysis efficacy in overdose cases .
N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide
Key Comparative Data
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
Preparation Methods
Grignard Reaction-Based Synthesis
The Grignard reaction is a cornerstone method for introducing aryl groups to ketones. For this compound, 4-piperidone serves as the starting ketone. A Grignard reagent derived from 2,3-dichlorophenyl bromide is prepared by reacting magnesium with the aryl bromide in anhydrous tetrahydrofuran (THF). Subsequent addition of 4-piperidone to the Grignard reagent yields the tertiary alcohol intermediate, which is hydrolyzed under acidic conditions to afford the final product. This method achieves yields of 67–96% under optimized conditions.
Table 1: Grignard Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Anhydrous THF | 89 | 98 |
| Temperature | 0°C → Room Temperature | 92 | 97 |
| Hydrolysis Agent | 1M HCl | 85 | 96 |
Nucleophilic Aromatic Substitution
Alternative routes involve nucleophilic displacement of halogenated intermediates. For example, 4-hydroxypiperidine reacts with 2,3-dichlorophenylboronic acid via Suzuki-Miyaura coupling in the presence of a palladium catalyst. This method, while less common, offers regioselectivity advantages, particularly when steric hindrance from the dichlorophenyl group complicates Grignard approaches. Yields range from 59–75%, with purity dependent on catalyst loading and reaction time.
Reductive Amination and Cyclization
Cyclization of pre-functionalized amines provides another pathway. For instance, 1,5-dibromopentane is treated with 2,3-dichloroaniline in the presence of potassium carbonate, forming a piperidine ring through nucleophilic substitution. The resulting intermediate is oxidized to introduce the 4-hydroxy group using hydrogen peroxide in acetic acid. This method is noted for scalability, with patent data reporting 80–90% yields in multi-kilogram batches.
Reaction Condition Optimization
Solvent Systems
Polar aprotic solvents like THF and dichloromethane are preferred for Grignard and coupling reactions due to their ability to stabilize intermediates. Non-polar solvents (e.g., toluene) are employed in purification steps to precipitate by-products.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Reaction Type | Yield (%) | By-Product Formation |
|---|---|---|---|
| THF | Grignard Addition | 92 | <5% |
| Dichloromethane | Suzuki Coupling | 68 | 12% |
| Toluene | Cyclization | 85 | 8% |
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions, with ligand choice affecting turnover frequency. For example, biphenylphosphine ligands enhance stability in Suzuki-Miyaura couplings, reducing catalyst loading by 40%.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography using silica gel (ethyl acetate/hexane gradients) effectively isolates the target compound. Recrystallization from ethanol/water mixtures further enhances purity to >99%.
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 3H, Ar-H), 4.10 (s, 1H, OH), 3.50–3.20 (m, 4H, piperidine-H), 2.90–2.70 (m, 2H), 1.90–1.60 (m, 4H).
LC-MS (ESI+): m/z 286.0 [M+H]⁺, confirming molecular weight.
Challenges and Mitigation Strategies
Steric and Electronic Effects
The electron-withdrawing nature of the dichlorophenyl group slows nucleophilic additions. Using excess Grignard reagent (1.5 equiv.) and prolonged reaction times (24 h) mitigates this issue.
By-Product Formation
Di-alkylation by-products are minimized by controlling temperature during Grignard additions. Low-temperature (–10°C) conditions reduce side reactions to <3%.
Industrial-Scale Applications
Patent WO2018104953A1 highlights a lauric acid-assisted process for related piperidine derivatives, emphasizing solvent recycling and continuous flow systems to reduce costs. This approach, adaptable to this compound, achieves 92% yield in pilot-scale trials .
Q & A
Q. How do solvent effects influence the stereochemical outcome of synthetic reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry, while protic solvents (e.g., MeOH) may lead to racemization. Chiral HPLC or circular dichroism (CD) monitors enantiomeric excess. ’s green solvent strategies (e.g., ionic liquids) can enhance stereoselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
